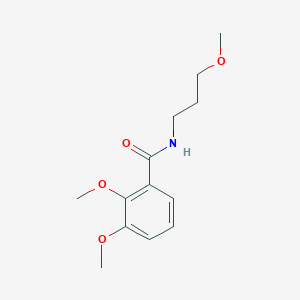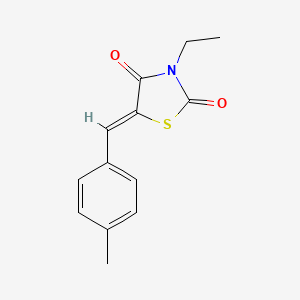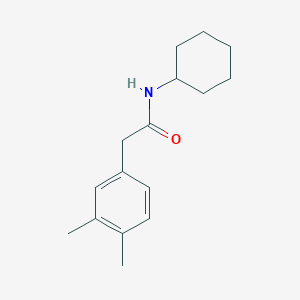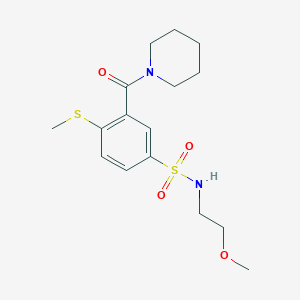
2,3-dimethoxy-N-(3-methoxypropyl)benzamide
描述
2,3-Dimethoxy-N-(3-methoxypropyl)benzamide is a benzamide derivative characterized by the presence of methoxy groups at the 2 and 3 positions of the benzene ring and a methoxypropyl group attached to the amide nitrogen. Benzamides are a significant class of amide compounds widely used in various fields, including medicine, industry, and biology .
作用机制
Target of Action
The primary targets of 2,3-dimethoxy-N-(3-methoxypropyl)benzamide are currently unknown. This compound is a novel benzamide derivative , and benzamides are known to interact with a variety of biological targets, including enzymes and receptors . .
Mode of Action
Benzamides can act through a variety of mechanisms, depending on their specific targets . They may inhibit enzyme activity, modulate receptor signaling, or interact with other cellular components . The exact mode of action for this compound would depend on its specific targets, which are currently unknown.
Biochemical Pathways
Without knowledge of the specific targets of this compound, it’s difficult to determine the exact biochemical pathways this compound affects. Benzamides are known to be involved in a variety of biological processes, including inflammation, cancer, and neurological disorders
Result of Action
The molecular and cellular effects of this compound are currently unknown. Some benzamides have been reported to have antioxidant and antibacterial activities
准备方法
The synthesis of 2,3-dimethoxy-N-(3-methoxypropyl)benzamide typically starts from 2,3-dimethoxybenzoic acid. The synthetic route involves the reaction of 2,3-dimethoxybenzoic acid with 3-methoxypropylamine under appropriate conditions to form the desired benzamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反应分析
2,3-Dimethoxy-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2,3-Dimethoxy-N-(3-methoxypropyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It has been studied for its potential antioxidant and antibacterial activities.
Medicine: Benzamide derivatives, including this compound, are explored for their potential therapeutic properties, such as anti
属性
IUPAC Name |
2,3-dimethoxy-N-(3-methoxypropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-16-9-5-8-14-13(15)10-6-4-7-11(17-2)12(10)18-3/h4,6-7H,5,8-9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSNPDVEOBHBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(C(=CC=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(tert-butyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4710463.png)
![N-[4-(4-propionyl-1-piperazinyl)phenyl]pentanamide](/img/structure/B4710486.png)
![1-(3-Chloro-4-methylphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea](/img/structure/B4710488.png)
![N-CYCLOHEXYL-N'-[1-(3-PYRIDYL)ETHYL]UREA](/img/structure/B4710489.png)
![N-[2-(morpholin-4-yl)ethyl]-4-propylbenzamide](/img/structure/B4710494.png)
![methyl 3-{[4-(4-morpholinyl)benzoyl]amino}benzoate](/img/structure/B4710499.png)

![[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE](/img/structure/B4710517.png)
![N-(4-bromophenyl)-2-[(2-chloro-4-nitrophenyl)thio]benzamide](/img/structure/B4710524.png)


![3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4710553.png)

